Cas no 4565-01-9 ( )

  structure
  structure
Product Name: 
CAS No:4565-01-9
MF:C13H16NO
MW:202.272243499756
CID:929987
PubChem ID:436842
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • Dimethyl-phenyl-furfuryl-ammonium-iodid; NSC404019; AC1L92HB;
    • 4565-01-9
    • NSC 404019
    • (2-Furylmethyl)(dimethyl)phenyl-.lambda.~5~-azane
    • 2-furylmethyl-dimethyl-phenyl-ammonium
    • FZ77RJ6K4W
    • NSC404019
    • DTXSID80196576
    • N,N-Dimethyl-N-phenyl-2-furanmethanaminium
    • (2-Furylmethyl)(dimethyl)phenyl-lambda(5)-azane
    • 2-Furanmethanaminium, N,N-dimethyl-N-phenyl-
    • 46376-53-8
    •  
    • Inchi: 1S/C13H16NO/c1-14(2,11-13-9-6-10-15-13)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3/q+1
    • InChI Key: UMSMEMZJGXGIBJ-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C[N+](C)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 202.12328
  • Monoisotopic Mass: 202.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 13.14
  • LogP: 0.05070
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